![molecular formula C6H7NO2 B2566127 5-Methyl-2-furaldehyde oxime CAS No. 32750-36-0](/img/structure/B2566127.png)
5-Methyl-2-furaldehyde oxime
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Overview
Description
5-Methyl-2-furaldehyde oxime is a member of furans and an aldehyde . It has a molecular formula of C6H7NO2 . It plays a role as a Maillard reaction product, a human metabolite, an EC 2.2.1.6 (acetolactate synthase) inhibitor, and a flavoring agent .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-furaldehyde oxime is characterized by a molecular weight of 125.13 g/mol . The compound has a topological polar surface area of 45.7 Ų . The InChIKey of the compound is VJBRLHBYLMMWER-QPJJXVBHSA-N .
Chemical Reactions Analysis
The chemical reactions involving 5-Methyl-2-furaldehyde oxime are complex and involve various pathways. For instance, 2-furaldehyde (furfural) and 5-hydroxymethyl-2-furaldehyde (HMF) are converted by yeast into furan methanol (FM) and furan dimethanol (FDM) catalyzed mainly with NADPH .
Physical And Chemical Properties Analysis
5-Methyl-2-furaldehyde oxime has a molecular weight of 125.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 125.047678466 g/mol .
Scientific Research Applications
Anticancer Properties
Oxime and oxime ether moieties, such as those in 5-MFAO, play a critical role in enhancing the physicochemical and anticancer properties of structurally diverse molecular frameworks . This makes 5-MFAO a promising candidate for the development of new anticancer drugs .
Protein Engineering
5-MFAO and its derivatives have shown potential in protein engineering, where altered amino acid sequences can enhance enzyme activity and affect cofactor preference . This could lead to the development of more efficient and specific biocatalysts .
Future Directions
properties
IUPAC Name |
(NE)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBRLHBYLMMWER-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-furaldehyde oxime |
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